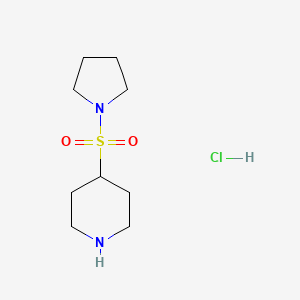

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

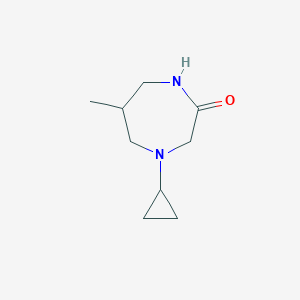

“4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1803586-20-0 . It has a molecular weight of 254.78 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a new series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis

The InChI Code for “this compound” is1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 254.78 .Aplicaciones Científicas De Investigación

Stereoselective Behavior in Calcium Channel Blockers

Research on a functional analogue of diltiazem, which is a blocker of cardiovascular L-type calcium channels, revealed insights into the stereoselective behavior of such compounds. This study focused on the separation of enantiomers, their functional properties, and molecular interactions, providing valuable information for cardiovascular drug development (Carosati et al., 2009).

Reactions with Dinitronaphthalene

The reactions of 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine or piperidine were analyzed, highlighting differences in reactivity and structure of the transition state. This study contributes to a deeper understanding of the chemical behavior of pyrrolidines and piperidines in different stages of reaction (FujinumaHajime et al., 1989).

Aminosulfonylation of Alkenyl Sulfonamides

A 2019 study reported on the aminosulfonylation of alkenyl sulfonamides, a process using iodine as a catalyst. This led to the synthesis of a variety of sulfonylmethyl piperidines, pyrrolidines, and pyrazolines, highlighting a novel method in organic chemistry (Zhong-Qi Xu et al., 2019).

NMR Study of 4-(1-Pyrrolidinyl)piperidine

A 2011 study utilized NMR spectroscopy to explore the stable forms and molecular structure of 4-(1-pyrrolidinyl)piperidine. This research provides valuable data for understanding the molecular geometry and solvent-dependent behavior of such compounds (Ö. Alver et al., 2011).

Antimicrobial Activity of Sulfonyl Piperidines

Research on the synthesis of various sulfonyl piperidines and pyrrolidines showed significant antimicrobial activities. These findings are crucial for developing new antibacterial and antifungal agents (Zareef et al., 2008); (Vinaya et al., 2009).

Safety and Hazards

Direcciones Futuras

The future directions for “4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” and similar compounds involve further exploration of their pharmacological properties and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an active area of research .

Propiedades

IUPAC Name |

4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXQQMNKTDNNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)